molecular formula C7H7N3O2S B6254540 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione CAS No. 92932-14-4

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

Cat. No. B6254540
CAS RN: 92932-14-4
M. Wt: 197.2
InChI Key:
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Description

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione, also known as 4-Aminobenzothiazole, is a heterocyclic aromatic organic compound. It is a derivative of benzothiazole, and is a common building block in organic chemistry. It is used in a variety of synthetic applications, including pharmaceuticals, dyes, and catalysts. It is also used in the synthesis of other compounds, such as polymers, polyamides, and polyurethanes.

Mechanism of Action

The mechanism of action of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole is not fully understood. However, it is believed to act as a proton acceptor, which can interact with a variety of electron-rich molecules. This interaction can lead to the formation of new compounds, or the alteration of existing compounds. It is also believed to act as a catalyst in certain organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole are not fully understood. However, it is believed to be involved in the regulation of various cellular processes. It is also believed to be involved in the regulation of gene expression. In addition, it is believed to be involved in the regulation of enzymes and proteins, as well as the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole in laboratory experiments include its low cost and its availability in a variety of forms. It is also easy to handle and store, and is relatively stable in a variety of conditions. The major limitation of using 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling and storing this compound.

Future Directions

Future research on 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole could focus on its potential therapeutic applications. It could be studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, it could be studied for its potential use in the synthesis of new compounds, such as polymers, polyamides, and polyurethanes. Finally, further research could focus on its potential role in the regulation of gene expression, enzymes, and proteins.

Synthesis Methods

The synthesis of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole can be achieved by several methods. One method involves the condensation of an aromatic amine and an aldehyde. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction yields a product which is then further converted to the desired 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole. Another method involves the reaction of an amine with an aldehyde in the presence of an acid catalyst. The product is then converted to 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole using a base.

Scientific Research Applications

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dionethiazole is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and catalysts. It is also used in the synthesis of polymers, polyamides, and polyurethanes. In addition, it is used in the study of the structure and function of proteins and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves the conversion of 2-aminobenzenesulfonamide to the target compound through a series of reactions.", "Starting Materials": [ "2-aminobenzenesulfonamide", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium dithionite", "Sodium hydroxide", "Hydrogen peroxide", "Sodium hydroxide", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "2-aminobenzenesulfonamide is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "The diazonium salt is then treated with sodium bicarbonate to form the corresponding phenol.", "The phenol is chlorinated with chlorine gas to form 2-chlorophenol.", "2-chlorophenol is then treated with sodium hydroxide and sulfuric acid to form 2-hydroxybenzenesulfonic acid.", "2-hydroxybenzenesulfonic acid is then diazotized with sodium nitrite and treated with sodium dithionite to form 2-aminobenzenesulfonic acid.", "2-aminobenzenesulfonic acid is then treated with sodium hydroxide and hydrogen peroxide to form 2-aminobenzenesulfonamide.", "2-aminobenzenesulfonamide is diazotized with sodium nitrite and treated with sodium hydroxide to form the corresponding diazonium salt.", "The diazonium salt is then treated with sulfuric acid to form the corresponding sulfonic acid.", "The sulfonic acid is then treated with sodium hydroxide and hydrogen peroxide to form the target compound, 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione." ] }

CAS RN

92932-14-4

Product Name

4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

Molecular Formula

C7H7N3O2S

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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